Vorinostat-d5

Bioanalysis Pharmacokinetics Therapeutic Drug Monitoring

Vorinostat-d5 (SAHA-d5; CAS 1132749-48-4) is a pentadeuterated analog labeled at phenyl ring positions 2,3,4,5,6—specifically designed as a stable isotopically labeled (SIL) internal standard for vorinostat quantification by GC-MS or LC-MS/MS. Unlike structural analog IS, the matched deuterated IS co-elutes with the analyte, effectively compensating for differential extraction recovery, variable matrix effects, and ion suppression/enhancement discrepancies that otherwise compromise assay accuracy. Validated in regulatory-grade bioanalytical methods achieving LLOQs of 3.0 ng/mL with precision of 3.2–6.1% SD, this IS is essential for FDA/EMA-compliant pharmacokinetic submissions, therapeutic drug monitoring in CTCL patients, and intracellular PBMC quantitation at low nanomolar levels. Choose Vorinostat-d5 for definitive matrix-effect correction that generic internal standards cannot deliver.

Molecular Formula C14H20N2O3
Molecular Weight 269.35 g/mol
Cat. No. B021379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVorinostat-d5
SynonymsSAHA-d5;  N-Hydroxy-N’-phenyl-d5-octanediamide;  Zolinza-d5;  Vorinostat-d5
Molecular FormulaC14H20N2O3
Molecular Weight269.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D
InChIKeyWAEXFXRVDQXREF-YQYLVRRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d5)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Vorinostat-d5 Internal Standard — Quantifying the First Approved HDAC Inhibitor in Clinical Pharmacokinetic Studies


Vorinostat-d5 (SAHA-d5; Suberoylanilide Hydroxamic Acid-d5; CAS 1132749-48-4) is a pentadeuterated analog of the pan-HDAC inhibitor vorinostat (SAHA), labeled at the phenyl ring 2,3,4,5,6 positions . It is specifically intended for use as a stable isotopically labeled (SIL) internal standard (IS) for the accurate quantification of vorinostat via GC-MS or LC-MS/MS methodologies [1]. The unlabeled parent compound, vorinostat, is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and demonstrates potent inhibition of HDAC1/3 with ID50 values of 10 nM and 20 nM, respectively .

Why Structural Analogs and Non-Deuterated Internal Standards Introduce Quantitation Risk in Vorinostat-d5 Bioanalysis


In quantitative bioanalysis, substituting the matched SIL internal standard Vorinostat-d5 with a structural analog or a non-deuterated IS introduces differential extraction recovery, variable matrix effects, and ion suppression/enhancement discrepancies that compromise assay accuracy and precision [1]. While SIL IS are the gold standard, deuterium-labeled compounds can still exhibit slight chromatographic retention time shifts (ΔtR) relative to the analyte; however, this minor separation is far less problematic than the substantial co-elution and ionization mismatches inherent to analog IS, which can lead to inaccurate therapeutic drug monitoring and flawed pharmacokinetic interpretations [2]. Using Vorinostat-d5 specifically mitigates these matrix-induced quantitation errors that generic IS cannot compensate for [3].

Evidence-Based Differentiation: Quantitative Comparison of Vorinostat-d5 Against Alternatives in LC-MS/MS Assays


Clinical Validation: Vorinostat-d5 Enables High-Precision Quantitation with 3.2–6.1% SD in Plasma

A validated LC-MS/MS assay utilizing Vorinostat-d5 (and other deuterated IS for metabolites) achieved an overall accuracy range of -6.7% to +3.8% in human plasma and a precision ranging from 3.2% to 6.1% SD batch-to-batch [1]. For intracellular vorinostat in PBMCs, accuracy ranged from -8.1% to -1.5% with precision from 0.8% to 4.0% [1]. This performance was achieved with extraction recoveries of 88.6–114.4% and a lower limit of quantification (LLOQ) of 11.0 ng/mL in plasma and 0.1 ng/3×10⁶ cells in PBMCs [1].

Bioanalysis Pharmacokinetics Therapeutic Drug Monitoring Method Validation

Metabolite Quantitation: Vorinostat-d5 Improves Accuracy for Both Parent and M2 Metabolite in Clinical Samples

In an HPLC-MS/MS method for human serum, d5-SHA (Vorinostat-d5) was employed as the internal standard for simultaneous quantitation of vorinostat (SHA) and its M2 metabolite [1]. The retention times observed were 4.1 min for SHA, 3.1 min for M2 metabolite, and 4.0 min for the d5-SHA internal standard, demonstrating close co-elution essential for compensating matrix effects [1].

Metabolite Quantification Clinical Pharmacology LC-MS Method Development

Multi-Clinical Trial Deployment: d5-Vorinostat IS Method Validated Across 12+ Clinical Studies with 3.0 ng/mL LLOQ

The seminal LC-MS/MS method for vorinostat quantitation, which employs deuterated internal standards (including Vorinostat-d5), has been validated and deployed in at least 12 clinical studies of vorinostat-containing regimens [1]. This method achieved a lower limit of quantitation (LLOQ) of 3.0 ng/mL for each analyte in human serum, utilizing a simple acetonitrile protein precipitation and a BDS Hypersil C18 column with electrospray positive-mode ionization and selected reaction monitoring (SRM) [1].

Clinical Pharmacokinetics Regulated Bioanalysis Method Robustness

Where Vorinostat-d5 Delivers the Highest Analytical Value: Key Application Scenarios for Procurement


Regulated Clinical Pharmacokinetic (PK) Studies

In human clinical trials requiring absolute quantitation of vorinostat in serum or plasma, Vorinostat-d5 serves as the definitive SIL-IS to compensate for matrix effects and extraction variability. Its use is validated in methods achieving LLOQs of 3.0 ng/mL with an accuracy of -6.7% to +3.8% and precision of 3.2–6.1% SD [1], making it essential for regulatory submission of PK data to agencies such as the FDA or EMA [2].

Therapeutic Drug Monitoring (TDM) in Oncology

For monitoring vorinostat exposure in CTCL patients to ensure therapeutic efficacy and minimize toxicity, Vorinostat-d5 enables precise measurement of plasma drug concentrations. The validated method's broad linear range (11.0–1100 ng/mL) and high correlation coefficients (>0.99) [1] support robust TDM in hospital clinical pharmacology laboratories.

Metabolite Profiling and In Vitro Metabolism Studies

When investigating vorinostat's metabolic fate, including the formation of M1 (vorinostat O-glucuronide) and M2 (4-anilino-4-oxobutanoic acid), Vorinostat-d5 provides a stable, co-eluting IS for accurate quantitation of both parent drug and metabolites. The demonstrated close retention times (ΔtR 0.1 min for parent) ensure matched ionization efficiency [3], critical for interpreting in vitro hepatocyte or microsomal stability assays.

Intracellular Pharmacokinetic and Target Engagement Studies

In studies assessing intracellular vorinostat accumulation in PBMCs to correlate with HDAC inhibition, Vorinostat-d5 is indispensable for quantifying the low nanomolar concentrations found within cells (LLOQ of 0.1 ng/3×10⁶ cells) [1]. This application is vital for understanding the pharmacodynamics and epigenetic target engagement of vorinostat beyond simple plasma exposure measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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